
2-(Trifluoromethyl)oxane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethyl)oxane-4-carboxylic acid is a chemical compound with the molecular formula C7H9F3O3 and a molecular weight of 198.14 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to an oxane ring, which is further substituted with a carboxylic acid group. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.
Vorbereitungsmethoden
The synthesis of 2-(Trifluoromethyl)oxane-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the trifluoromethylation of oxane derivatives followed by carboxylation. The reaction conditions typically require the use of strong bases and trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates . Industrial production methods may involve the use of continuous flow reactors to ensure efficient and scalable synthesis.
Analyse Chemischer Reaktionen
2-(Trifluoromethyl)oxane-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethyl)oxane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique chemical properties make it useful in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 2-(Trifluoromethyl)oxane-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, often leading to inhibition or modulation of their activity. The pathways involved may include inhibition of specific enzymes or interference with signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-(Trifluoromethyl)oxane-4-carboxylic acid can be compared with other similar compounds such as:
2-(Trifluoromethyl)pyridine-4-carboxylic acid: This compound also contains a trifluoromethyl group and a carboxylic acid group but differs in the ring structure, which is a pyridine ring instead of an oxane ring.
4-(Trifluoromethyl)nicotinic acid: Similar to the above compound, it has a trifluoromethyl group attached to a nicotinic acid structure. The uniqueness of this compound lies in its oxane ring structure, which imparts different chemical and physical properties compared to its pyridine and nicotinic acid analogs.
Eigenschaften
Molekularformel |
C7H9F3O3 |
|---|---|
Molekulargewicht |
198.14 g/mol |
IUPAC-Name |
2-(trifluoromethyl)oxane-4-carboxylic acid |
InChI |
InChI=1S/C7H9F3O3/c8-7(9,10)5-3-4(6(11)12)1-2-13-5/h4-5H,1-3H2,(H,11,12) |
InChI-Schlüssel |
HDOJXQGRYABIKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(CC1C(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


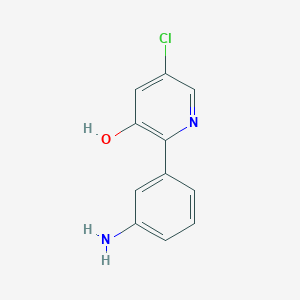
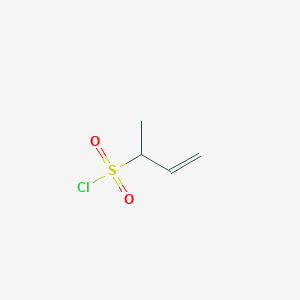
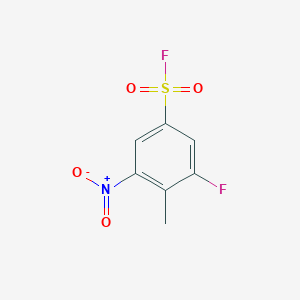
![2-([1-(Bromomethyl)cyclopropyl]methyl)thiophene](/img/structure/B13225965.png)
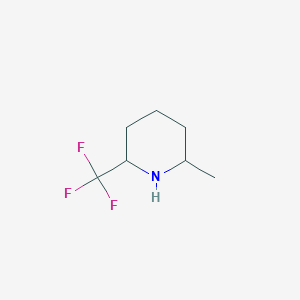
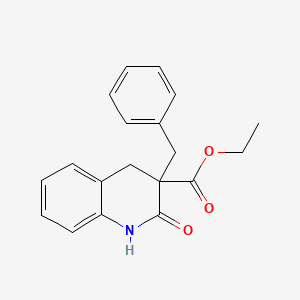
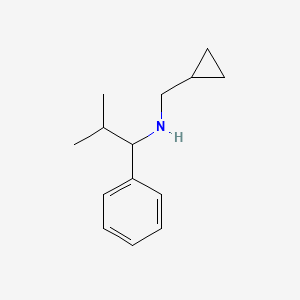

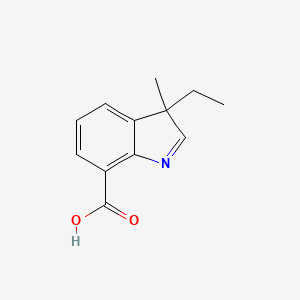
![Methyl 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13226007.png)

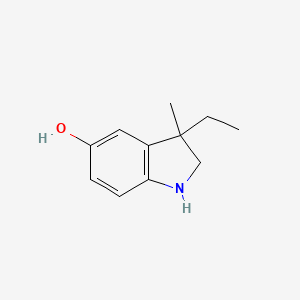

![3-{3,5-dimethyl-4-[(5-oxopyrrolidin-2-yl)methyl]-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione](/img/structure/B13226020.png)
